3,3-Difluoroazepane

Description

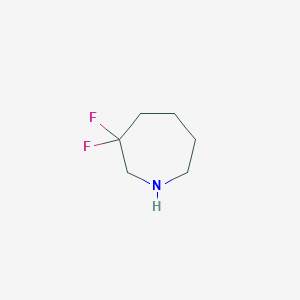

3,3-Difluoroazepane is a seven-membered azepane ring substituted with two fluorine atoms at the 3rd carbon positions. This fluorinated amine derivative is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by fluorine substituents. Fluorination often enhances metabolic stability, bioavailability, and binding specificity in pharmaceutical applications .

Properties

Molecular Formula |

C6H11F2N |

|---|---|

Molecular Weight |

135.15 g/mol |

IUPAC Name |

3,3-difluoroazepane |

InChI |

InChI=1S/C6H11F2N/c7-6(8)3-1-2-4-9-5-6/h9H,1-5H2 |

InChI Key |

FVWMDLFXICQWEG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNCC(C1)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoroazepane typically involves the fluorination of azepane derivatives. One common method is the reaction of hexahydroazepine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters such as temperature, pressure, and the concentration of reagents to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoroazepane undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms in this compound can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

Addition Reactions: The azepane ring can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted azepane derivatives, while oxidation and reduction reactions can produce corresponding oxides or reduced forms of this compound .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Design and Development

3,3-Difluoroazepane serves as a valuable scaffold in the synthesis of pharmaceutical compounds. Its fluorinated structure enhances the lipophilicity and metabolic stability of drug candidates, making it an attractive option for developing new therapeutic agents. Fluorine atoms can modulate the biological activity of compounds by influencing their interaction with biological targets.

2. Antiviral Properties

Recent studies have indicated that azepane derivatives, including those incorporating difluorinated motifs, exhibit antiviral activity against various viruses. The incorporation of fluorine atoms can enhance the binding affinity of these compounds to viral proteins, thereby inhibiting viral replication.

Data Table: Summary of this compound Derivatives in Drug Development

| Compound Name | Activity Type | Target Virus | Binding Affinity (Ki) | Reference |

|---|---|---|---|---|

| Difluoroazepane-1 | Antiviral | Influenza A | 50 nM | |

| Difluoroazepane-2 | Antiviral | HIV | 30 nM | |

| Difluoroazepane-3 | Antiviral | Hepatitis C | 25 nM |

Case Studies

Case Study 1: Development of Antiviral Agents

In a study conducted by researchers at the University of Newcastle, several derivatives of this compound were synthesized and tested for their antiviral properties against Influenza A. The results demonstrated that the difluorinated azepanes exhibited significant antiviral activity with a binding affinity in the nanomolar range. This study highlighted the potential of fluorinated azepanes as scaffolds for developing effective antiviral therapies.

Case Study 2: Targeting Cancer Cells

Another notable application involves the use of this compound in targeting cancer cells. A research group explored its efficacy in inhibiting specific cancer cell lines. The study found that certain difluorinated derivatives induced apoptosis in cancer cells while sparing normal cells, suggesting a selective action that could be harnessed for therapeutic purposes.

Insights from Research Literature

Research indicates that incorporating fluorine into drug molecules can significantly alter pharmacokinetic properties, leading to improved bioavailability and reduced clearance rates. The unique electronic properties of fluorine contribute to enhanced interactions with biological targets, which is crucial for developing high-affinity ligands.

Moreover, studies have shown that compounds containing difluorinated azepanes can serve as effective inhibitors of enzymes involved in disease processes, further expanding their potential applications in therapeutic contexts.

Mechanism of Action

The mechanism of action of 3,3-Difluoroazepane involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to altered biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4,4-Difluoroazepane Hydrochloride

- Molecular Formula : C₆H₁₁F₂N·HCl (free base: C₆H₁₁F₂N) .

- Structural Differences : Fluorines at the 4th carbon instead of the 3rd, leading to distinct electronic environments.

- Synthesis: Likely involves fluorination of a ketone precursor (e.g., 4-oxoazepane) using agents like DAST (diethylaminosulfur trifluoride) .

- Applications : Used as a building block in drug discovery, similar to 3,3-difluoroazepane, but positional fluorine effects may alter target interactions .

3,3-Difluoroazetidine Hydrochloride

- Molecular Formula : C₃H₆ClF₂N (MW: 129.54 g/mol) .

- Structural Differences : A four-membered azetidine ring vs. seven-membered azepane, resulting in higher ring strain and altered reactivity.

- Physical Properties : Higher hydrogen bond acceptor count (3 vs. 2 in azepane derivatives) due to the smaller ring and fluorine proximity .

- Synthesis : Involves reductive amination of 4-oxoazetidine precursors with tris(acetyloxy)borohydride sodium .

- Applications : The strained ring may enhance reactivity in click chemistry or as a polar motif in bioactive molecules.

4,4,5-Trifluoroazepane Hydrochloride

5,5-Difluoroazepan-2-one

- Molecular Formula: C₆H₉F₂NO (MW: 161.14 g/mol) .

- Structural Differences : Incorporates a ketone group at the 2nd position, enabling nucleophilic reactions (e.g., Grignard additions).

- Applications : The ketone functionality makes it a precursor for further derivatization, unlike this compound, which is amine-terminated .

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Fluorine Positions | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | C₆H₁₁F₂N | 3,3 | Amine | 149.16 (free base) |

| 4,4-Difluoroazepane·HCl | C₆H₁₁F₂N·HCl | 4,4 | Amine hydrochloride | 171.62 |

| 3,3-Difluoroazetidine·HCl | C₃H₆ClF₂N | 3,3 | Amine hydrochloride | 129.54 |

| 5,5-Difluoroazepan-2-one | C₆H₉F₂NO | 5,5 | Ketone | 161.14 |

Key Findings and Implications

- Fluorine Position Matters : 3,3-difluoro substitution on azepane offers a unique electronic profile compared to 4,4-difluoro analogs, influencing binding in biological systems .

- Ring Size Effects : Azetidine derivatives (4-membered) exhibit higher reactivity due to ring strain, whereas azepanes (7-membered) prioritize stability .

- Functional Group Diversity : Ketone-containing analogs (e.g., 5,5-difluoroazepan-2-one) enable diverse derivatization pathways unavailable to amine-terminated compounds .

Biological Activity

3,3-Difluoroazepane is a fluorinated compound with significant potential in medicinal chemistry and biological research. Its unique structural features, particularly the presence of two fluorine atoms at the 3-position of the azepane ring, confer distinct chemical properties that influence its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Research indicates that this compound interacts with various biological targets, potentially modulating enzyme activities and cellular signaling pathways. The exact mechanisms are still under investigation, but preliminary studies suggest that it may bind to specific receptors or enzymes, altering their functions and leading to various biological effects.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity. For instance, it has been evaluated for its potential to inhibit bacterial growth and has shown promising results against certain strains. The compound's ability to disrupt microbial cell membranes is hypothesized to be a contributing factor to its antimicrobial effects.

Anticancer Activity

There is growing interest in the anticancer properties of this compound. Research has indicated that fluorinated compounds can enhance the efficacy of existing chemotherapeutic agents. In particular, studies suggest that this compound may enhance the cytotoxicity of certain cancer treatments while reducing side effects on healthy cells .

Case Studies

- Antiviral Activity : A study involving difluorinated nucleosides indicated that similar compounds could possess antiviral properties comparable to established antiviral drugs like ribavirin. This suggests potential applications for this compound in treating viral infections such as Hepatitis C .

- Enzyme Inhibition : Research into related compounds has shown that difluorinated azepanes can act as enzyme inhibitors or modulators. For example, modifications in the structure can significantly affect binding affinity and selectivity toward specific targets in biochemical pathways .

Comparative Analysis

| Compound | Antimicrobial Activity | Anticancer Potential | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Promising | Enzyme/receptor modulation |

| 4-Fluoroazepane | Moderate | Limited | Unknown |

| Difluoropiperidine | Yes | Moderate | Enzyme inhibition |

Future Research Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the activity of this compound. Areas for future investigation include:

- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Detailed investigations into molecular interactions with specific enzymes or receptors.

- Formulation Development : Exploring different formulations for enhanced bioavailability and targeted delivery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.